(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile

Description

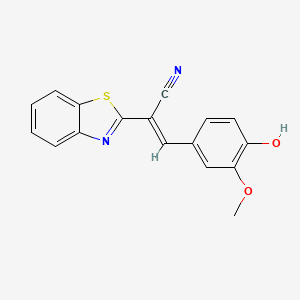

This compound features a benzothiazole core linked via a trans-configured α,β-unsaturated nitrile (acrylonitrile) group to a 4-hydroxy-3-methoxyphenyl moiety.

Properties

IUPAC Name |

(E)-2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O2S/c1-21-15-9-11(6-7-14(15)20)8-12(10-18)17-19-13-4-2-3-5-16(13)22-17/h2-9,20H,1H3/b12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCELEMZBUWHYOM-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The identification of a compound’s primary target is a complex process that involves various computational and experimental methods. The primary target is the protein or other macromolecule that the compound interacts with to exert its biological effect.

Mode of Action

The mode of action of (E)-2-(benzo[d]thiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile involves its interaction with its primary targets. This interaction can lead to changes in the function of the target, which can result in a biological response.

Biochemical Pathways

(E)-2-(benzo[d]thiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile may affect various biochemical pathways. The specific pathways and their downstream effects depend on the compound’s primary targets and mode of action.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (E)-2-(benzo[d]thiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile are crucial for understanding its bioavailability. These properties determine how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted.

Result of Action

The molecular and cellular effects of (E)-2-(benzo[d]thiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile’s action depend on its interaction with its primary targets and the biochemical pathways it affects. These effects can include changes in cellular processes and functions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (E)-2-(benzo[d]thiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile. These factors can include temperature, pH, and the presence of other molecules.

Biological Activity

The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile is a member of the benzothiazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on a review of current literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route starts with the preparation of the benzothiazole ring from o-aminothiophenol and carbon disulfide under basic conditions. Subsequent steps include introducing the 4-hydroxy-3-methoxyphenyl group through nucleophilic substitution and finally adding the nitrile group via cyanation reactions. The overall process often utilizes solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound in developing new antibiotics .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models, making it a candidate for treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways.

- Receptor Binding : The benzothiazole moiety is known to bind to various biological targets, enhancing the compound's binding affinity and specificity towards these targets.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Anticancer Activity : A study published in Cancer Letters demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models, with minimal toxicity observed in normal tissues .

- Antimicrobial Efficacy : Research published in the Journal of Antimicrobial Chemotherapy showed that this compound displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential use as an alternative treatment for resistant infections .

- Anti-inflammatory Mechanism : A study in Pharmacology Research revealed that the compound significantly lowered levels of inflammatory markers in induced arthritis models, suggesting its therapeutic potential for autoimmune conditions .

Comparison with Similar Compounds

RGS Protein Inhibitors: CCG-63802 and CCG-63808

Structural Similarities :

- Core : Shared benzothiazol-2-yl and acrylonitrile groups.

- Key Differences: CCG-63802: Contains a pyrido[1,2-a]pyrimidin-4-one ring substituted with 3-methylphenoxy. CCG-63808: Substituted with 4-fluorophenoxy on the pyrido[1,2-a]pyrimidin-4-one ring.

Functional Implications :

- Both compounds inhibit Regulator of G-protein Signaling (RGS) proteins via covalent cysteine interactions mediated by the acrylonitrile group. However, the 3-methylphenoxy (CCG-63802) and 4-fluorophenoxy (CCG-63808) substituents modulate binding affinity and selectivity. CCG-63808 exhibits enhanced potency due to electron-withdrawing fluorine .

Table 1 : Comparison of RGS Inhibitors

Antimicrobial and Anticancer Derivatives

Functional Implications :

- The 4-hydroxy-3-methoxyphenyl group in the target compound may improve solubility and antioxidant capacity compared to non-polar aryl analogs (e.g., 5a–e).

Charge-Transport Cocrystals: Py-BZTCN

Structure : 2-(1,3-Benzothiazol-2-yl)-3-(pyren-1-yl)prop-2-enenitrile (Py-BZTCN).

- Key Differences : Pyren-1-yl substituent replaces 4-hydroxy-3-methoxyphenyl.

Functional Implications :

Antioxidant Curcumin Analogs

Structural Analog: (E)-2-(4-Hydroxy-3-methoxybenzylidene)-5-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)cyclopentanone (3d).

- Key Similarity : Shared 4-hydroxy-3-methoxyphenyl group.

- Functional Implication: Compound 3d exhibits potent ACE inhibition (IC₅₀: 12 µM) and antioxidant activity, suggesting the target compound may share similar bioactivity due to its phenolic substituents .

Crystallography :

- Tools like SHELXL and WinGX are critical for resolving the trans-configuration (2E) and hydrogen-bonding patterns. The acrylonitrile group’s geometry influences reactivity and intermolecular interactions .

Q & A

Basic: What synthetic methodologies are optimal for preparing (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile?

Answer:

The compound can be synthesized via condensation reactions between benzothiazole derivatives and substituted aromatic aldehydes. A microwave-assisted protocol (60°C, 4–8 min) using triethylamine (TEA) in ethanol is effective, as demonstrated for structurally similar enenitriles . Reaction progress should be monitored via TLC (petroleum ether:ethyl acetate, 3:1 ratio). Post-reaction, recrystallization from polar aprotic solvents (e.g., ethanol or acetonitrile) enhances purity. Key considerations:

- Solvent selection : Ethanol balances reactivity and solubility for intermediates.

- Catalyst : TEA accelerates imine formation and stabilizes intermediates.

- Workup : Sequential filtration and recrystallization minimize byproducts.

Basic: How can the structural integrity of this compound be validated post-synthesis?

Answer:

Employ a multi-technique approach:

- X-ray crystallography : Resolve the (E)-configuration using single-crystal diffraction. SHELXL (for refinement) and WinGX/ORTEP (for visualization) are critical tools .

- NMR spectroscopy : Confirm regiochemistry via H NMR coupling constants (e.g., trans-alkene protons at δ 7.2–7.8 ppm with Hz) .

- IR spectroscopy : Detect nitrile stretches (~2220 cm) and phenolic O–H bonds (~3400 cm) .

Advanced: How can hydrogen-bonding patterns in the crystal lattice inform intermolecular interactions?

Answer:

Graph set analysis (as per Etter’s formalism) identifies recurring hydrogen-bond motifs (e.g., rings) between the hydroxyl group and benzothiazole’s sulfur or nitrile nitrogen. Use Mercury (CCDC) or Platon to quantify interactions:

- Hydrogen bond metrics : Distance (2.8–3.2 Å) and angles (150–170°) indicate strength and directionality .

- Packing analysis : Identify π-π stacking between benzothiazole and methoxyphenyl groups (interplanar spacing ~3.5 Å) .

Advanced: What strategies resolve contradictions between spectroscopic and crystallographic data?

Answer:

Discrepancies (e.g., unexpected NOE correlations vs. crystallographic data) require:

- Validation : Cross-check refinement parameters (R-factor < 5%, Δρmax < 0.5 eÅ) in SHELXL to ensure model accuracy .

- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility in solution .

- DFT calculations : Compare experimental and computed IR/Raman spectra to identify tautomeric or protonation state mismatches .

Advanced: How can structure-activity relationships (SAR) guide functional group modifications for enhanced bioactivity?

Answer:

- Pharmacophore mapping : Replace the 4-hydroxy-3-methoxyphenyl group with electron-withdrawing substituents (e.g., nitro) to enhance antimicrobial activity, as seen in analogous benzothiazole derivatives .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity with targets like COX-2 or β-lactamases. Validate via IC assays .

- Pro-drug design : Esterify the phenolic –OH to improve bioavailability, followed by enzymatic hydrolysis studies .

Basic: What analytical methods assess compound stability under physiological conditions?

Answer:

- HPLC-DAD : Monitor degradation in simulated gastric fluid (0.1 M HCl, 37°C) using a C18 column (acetonitrile:water gradient).

- Mass spectrometry : Identify degradation products (e.g., hydrolysis of nitrile to amide) via LC-MS/MS .

- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition onset >200°C suggests suitability for high-temperature applications) .

Advanced: How can computational tools predict reactivity in catalytic or photophysical applications?

Answer:

- TD-DFT : Calculate excitation energies to evaluate fluorescence potential. High oscillator strength (>0.3) indicates strong emission .

- Frontier molecular orbitals (FMOs) : Analyze HOMO-LUMO gaps (e.g., ~3.5 eV for benzothiazoles) to predict charge-transfer behavior .

- Molecular dynamics (MD) : Simulate solvent interactions to optimize solubility for catalytic systems .

Basic: What protocols ensure reproducibility in biological assays (e.g., antimicrobial testing)?

Answer:

- MIC determination : Use broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Include positive controls (e.g., ciprofloxacin) .

- Cytotoxicity screening : MTT assays on HEK-293 cells (IC > 50 μM suggests selectivity) .

- Data normalization : Express activity as % inhibition relative to solvent controls to account for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.